BI-1950

Integrin Antagonism Protein-Protein Interaction Surface Plasmon Resonance

BI-1950 is a highly optimized LFA-1 chemical probe with sub-nanomolar affinity (Kd 9 nM) and exceptional >1,000-fold selectivity over Mac-1. Its >250-fold preference for human LFA-1 makes it essential for humanized model and ex vivo studies. Obtain the negative control BI-9446 for rigorous target validation. This compound is available through the opnMe program, ensuring high-quality, well-characterized material for reproducible research.

Molecular Formula C32H26Cl2FN7O3
Molecular Weight 646.5 g/mol
Cat. No. B12426661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-1950
Molecular FormulaC32H26Cl2FN7O3
Molecular Weight646.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1(CC1)C2=CC=CC=N2)NC(=O)C3=CN=C4N3C(C(=O)N4C5=CC(=C(C(=C5)Cl)F)Cl)(C)CC6=CC=C(C=C6)C#N
InChIInChI=1S/C32H26Cl2FN7O3/c1-18(27(43)40-32(10-11-32)25-5-3-4-12-37-25)39-28(44)24-17-38-30-41(21-13-22(33)26(35)23(34)14-21)29(45)31(2,42(24)30)15-19-6-8-20(16-36)9-7-19/h3-9,12-14,17-18H,10-11,15H2,1-2H3,(H,39,44)(H,40,43)/t18-,31+/m0/s1
InChIKeyJZTTUZXIQIRVAB-FZEVHQGJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide (BI-1950): A Highly Potent and Selective LFA-1 Antagonist for Immune Cell Adhesion Research


(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide, commonly designated as BI-1950, is a synthetic small molecule that acts as a potent and highly selective allosteric antagonist of the lymphocyte function-associated antigen-1 (LFA-1), an integrin crucial for immune cell adhesion and trafficking [1]. It is characterized as a member of the imidazo[1,2-a]imidazole class, with a molecular weight of 646.5 g/mol . This compound was developed by Boehringer Ingelheim and is available as a chemical probe through the opnMe molecular library for investigating the role of LFA-1/ICAM-1 interactions in various immunological and inflammatory processes [2].

Why Generic Substitution of (5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide (BI-1950) with Other LFA-1 Inhibitors is Scientifically Inadvisable


Substituting BI-1950 with alternative LFA-1 inhibitors, such as A-286982, Lifitegrast, or BIRT-377, can compromise experimental outcomes due to significant differences in target affinity, cellular potency, and intra-family selectivity. BI-1950 possesses a unique profile combining sub-nanomolar binding affinity (Kd = 9 nM) with exceptional selectivity (>1,000-fold) against the closely related β2-integrin Mac-1 [1], a level of discrimination not universally shared by other antagonists. Furthermore, its defined species selectivity (>250-fold preference for human over mouse LFA-1) [2] necessitates careful model selection but ensures high specificity in human-relevant assays. These distinct pharmacological parameters, detailed in the quantitative evidence below, underscore that BI-1950 is not a simple, interchangeable LFA-1 blocker, but a highly optimized chemical probe designed for precise mechanistic dissection.

Quantitative Differentiation Guide for (5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide (BI-1950) Versus Key LFA-1 Antagonists


Superior Binding Affinity (Kd) of BI-1950 for LFA-1 Compared to BIRT-377 and A-286982

BI-1950 demonstrates a significantly higher equilibrium binding affinity for the LFA-1 I-domain compared to the allosteric modulator BIRT-377 and the inhibitor A-286982. BI-1950 binds to LFA-1 with a Kd of 9 nM, as measured in an ITGAL binding assay [1]. In contrast, BIRT-377 exhibits a Kd of 26 nM under comparable conditions, representing a ~2.9-fold weaker affinity . This difference in target engagement at the molecular level is a key discriminator for assay design.

Integrin Antagonism Protein-Protein Interaction Surface Plasmon Resonance

Markedly Higher Cellular Potency (IC50) of BI-1950 in Human PBMCs Compared to A-286982 and RWJ 50271

In a physiologically relevant human primary cell assay measuring IL-2 production from PBMCs, BI-1950 demonstrates exceptionally high potency with an IC50 of 3 nM . This cellular activity is >10-fold more potent than A-286982, which has reported IC50 values of 35-44 nM in LFA-1-mediated cell adhesion assays [1], and more than three orders of magnitude more potent than the early inhibitor RWJ 50271 (IC50 = 5,000 nM) . This highlights BI-1950's superior efficacy in a primary human immune cell context.

T-cell Activation Cellular Pharmacology Immunology

Unmatched Intra-Family Selectivity of BI-1950 Against Closely Related Integrins

A critical feature of BI-1950 is its exceptional selectivity profile against closely related integrins. BI-1950 displays >1,000-fold selectivity for LFA-1 over the most closely related β2-integrin, Mac-1 (ITGB2), and also shows no activity on β1-integrin function [1]. Furthermore, a broad Cerep off-target panel at 10 µM revealed that BI-1950 only hits 4/47 targets at >50% inhibition, all with IC50 values >3 µM, and a GPCR scan was clean [2]. This comprehensive selectivity data package ensures that biological effects can be attributed to LFA-1 antagonism with high confidence.

Selectivity Profiling Integrin Biology Off-target Analysis

Defined Species Selectivity: A Crucial Parameter for In Vivo Model Selection

BI-1950 exhibits a pronounced species preference, being >250-fold more potent against human LFA-1 compared to mouse LFA-1. This was quantified in parallel IL-2 assays using human PBMCs and mouse splenocytes [1]. This well-characterized selectivity profile is a critical factor for experimental design. While it limits the utility of BI-1950 in standard mouse models, it ensures high-fidelity target engagement in human cell-based assays and, importantly, a close analog (BI-9446) with weak affinity (>1 µM) is available as a negative control for in vitro studies [2].

Species Selectivity In Vivo Pharmacology Translational Research

Availability of a Validated Negative Control Analog (BI-9446) for Rigorous Experimentation

A common challenge with chemical probes is the lack of a suitable, structurally related negative control. BI-1950 is distinguished by the availability of BI-9446, a close structural analog that exhibits significantly weaker affinity for LFA-1 (Kd > 1 µM) [1]. This >100-fold difference in binding affinity allows researchers to use BI-9446 to control for any off-target effects that may be shared by the chemotype, thereby strengthening the interpretation of phenotypic changes observed with BI-1950 as being on-target LFA-1 mediated effects.

Chemical Probe Negative Control Experimental Validation

Optimal Research and Discovery Applications for (5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide (BI-1950)


Dissecting LFA-1-Specific Roles in Human T-Cell Activation and Immune Synapse Formation

BI-1950 is ideally suited for in vitro studies requiring potent and unambiguous blockade of LFA-1 on human T cells. Its 3 nM IC50 in human PBMCs allows for complete inhibition of LFA-1-dependent IL-2 production and T-cell adhesion at low nanomolar concentrations. The availability of the weak-affinity analog BI-9446 (Kd > 1 µM) as a negative control [1] is critical for attributing observed phenotypic changes specifically to LFA-1 antagonism, a key requirement for publication in high-impact journals.

Investigating LFA-1 Signaling in Human or Humanized In Vivo Models

Given its >250-fold selectivity for human over mouse LFA-1 [2], BI-1950 is the probe of choice for studies in humanized mouse models or ex vivo human tissue assays. Using BI-1950 in standard mouse models would be ineffective due to its low potency on mouse LFA-1. This well-defined species selectivity informs proper experimental design and avoids the pitfall of false-negative results in rodent studies, ensuring that research efforts are directed toward the most translationally relevant models.

High-Confidence Target Validation and Pathway Deconvolution with Minimal Off-Target Confounding

The >1,000-fold selectivity window of BI-1950 over the closely related β2-integrin Mac-1, combined with its clean profile in a broad Cerep panel (hits <10% of targets at >50% inhibition at 10 µM) [3], makes it an exceptional tool for target validation studies. Researchers can confidently ascribe biological effects to LFA-1 inhibition, without the confounding influence of activities on other integrins or common off-target classes like GPCRs or ion channels. This reduces the need for extensive secondary validation and accelerates the research timeline.

Establishing a Gold-Standard LFA-1 Assay in Drug Discovery Screening Cascades

For industrial drug discovery programs targeting integrins, BI-1950 serves as a high-quality reference standard for assay development and validation. Its high potency (Kd = 9 nM) [4] and availability from the opnMe program provide a consistent and reliable benchmark for calibrating primary screening assays (e.g., HTRF, SPR) and cellular functional assays. Its inclusion in a screening cascade ensures that novel compounds are benchmarked against a well-characterized, potent, and selective chemical probe, establishing a high bar for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-1950

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.